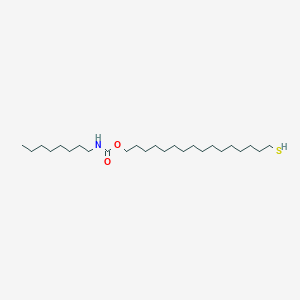

16-Sulfanylhexadecyl octylcarbamate

Description

BenchChem offers high-quality 16-Sulfanylhexadecyl octylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Sulfanylhexadecyl octylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

685568-13-2 |

|---|---|

Molecular Formula |

C25H51NO2S |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

16-sulfanylhexadecyl N-octylcarbamate |

InChI |

InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27) |

InChI Key |

SFDYVVMTOZDREM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS |

Origin of Product |

United States |

Contextualization of Alkyl Thiol Carbamates in Advanced Chemical Synthesis and Materials Innovation

Alkyl thiol-carbamates are a class of compounds characterized by the presence of both a thiol (-SH) and a carbamate (B1207046) (-NHCOO-) functional group. This bifunctionality makes them versatile building blocks in both chemical synthesis and materials science. The synthesis of such molecules can be approached through several routes, often involving multi-step processes.

A plausible synthetic pathway for 16-Sulfanylhexadecyl octylcarbamate would likely involve the reaction of 16-aminohexadecan-1-ol (B8564035) with octyl isocyanate to form the carbamate linkage, followed by the conversion of the terminal hydroxyl group to a thiol. Alternatively, a thiol-containing amine could be reacted with an octyl chloroformate. The choice of synthetic route would depend on the availability of starting materials and the desired purity of the final product. A variety of methods for the synthesis of carbamates have been developed, including the use of carbonyl-di-imidazole (CDI) to create reactive intermediates from alcohols, which then react with amines to form the carbamate bond. rsc.org

The innovation in materials science often hinges on the ability to design molecules with specific functionalities. Alkyl thiol-carbamates are of interest for creating self-assembled monolayers (SAMs) on various substrates, particularly gold, due to the strong affinity of the thiol group for the metal surface. The long alkyl chain contributes to the formation of an ordered, dense monolayer, while the carbamate group can introduce specific properties, such as altered polarity or hydrogen bonding capabilities, which can influence the surface properties of the material.

Strategic Importance of Thiol and Carbamate Functionalities in Molecular Design and Functionalization

The thiol group is a cornerstone of surface chemistry and bioconjugation. Its ability to form strong covalent bonds with noble metal surfaces, particularly gold, is widely exploited for the creation of stable and well-ordered SAMs. This has applications in areas such as nanoelectronics, sensors, and corrosion inhibition. Furthermore, the reactivity of the thiol group allows for its use as a handle for "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, enabling the straightforward attachment of other molecules, including fluorescent dyes, polymers, or biomolecules. nih.gov In peptide synthesis, thiol groups on cysteine residues are crucial, and various protecting groups have been developed to manage their reactivity during complex synthetic sequences. rsc.org

The carbamate (B1207046) group , on the other hand, is prized for its stability and its ability to participate in hydrogen bonding. It is more resistant to hydrolysis than an ester linkage, making it a robust linker in molecular constructs. The N-H and C=O moieties of the carbamate can act as hydrogen bond donors and acceptors, respectively. This can influence the intermolecular interactions within a material, potentially leading to the formation of supramolecular structures or enhancing the stability of self-assembled systems. The carbamate group's polarity can also be tuned by the nature of the alkyl or aryl groups attached to it, allowing for fine control over the solubility and interfacial properties of the molecule.

Overview of Current Research Trajectories Involving Long Chain Functionalized Molecules and Amphiphiles

Retrosynthetic Analysis and Precursor Synthesis for 16-Sulfanylhexadecyl octylcarbamate

A retrosynthetic analysis of the target molecule, 16-Sulfanylhexadecyl octylcarbamate , deconstructs the compound at its carbamate (urethane) linkage. This bond is most logically formed through the reaction of an isocyanate with an alcohol. This approach identifies two key precursors: octyl isocyanate and 16-sulfanylhexadecan-1-ol . The subsequent sections detail the synthetic routes to these essential intermediates.

Synthesis of Octyl Isocyanate Intermediates via Phosgene-Free Methods

The industrial production of isocyanates has historically relied on the use of phosgene (B1210022), a highly toxic and corrosive chemical. researchgate.netdigitellinc.com Growing environmental and safety concerns have spurred the development of numerous phosgene-free synthetic routes. nih.gov These alternative methods are critical for the green synthesis of the octyl isocyanate precursor.

Several phosgene-free strategies are applicable:

The Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid derivative. nih.gov For the synthesis of octyl isocyanate , the process would start with nonanoic acid. This method is valued for its tolerance of various functional groups. organic-chemistry.org

The Hofmann Rearrangement : This pathway converts a primary amide into an isocyanate with one fewer carbon atom. nih.gov The synthesis of octyl isocyanate would begin with nonanamide. One-pot procedures using reagents like N-bromoacetamide and a base have been developed to streamline this process. organic-chemistry.org

Carbonylation of Amines or Nitro Compounds : Direct carbonylation of octylamine (B49996) or reductive carbonylation of 1-nitrooctane (B1615987) using carbon monoxide or a CO surrogate presents a more direct route. nih.govnwo.nl However, these reactions often require specific and sometimes costly catalyst systems, such as those based on palladium. nwo.nl

Reaction with Dimethyl Carbonate or other Dialkyl Carbonates : The reaction of an amine with dimethyl carbonate can produce a carbamate, which can then be thermally decomposed to yield the isocyanate. nih.gov Another approach involves reacting an organic formamide (B127407) with a diorganocarbonate and subsequently thermolyzing the product. google.com

These methods avoid the hazards of phosgene, aligning with the principles of green chemistry by reducing the potential for chemical accidents and minimizing hazardous byproducts. nih.gov

Table 1: Comparison of Phosgene-Free Synthetic Routes to Octyl Isocyanate

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Curtius Rearrangement | Nonanoic Acid | Sodium azide, di-tert-butyl dicarbonate | High functional group tolerance, mild conditions possible. nih.govorganic-chemistry.org | Use of potentially explosive azides requires caution. |

| Hofmann Rearrangement | Nonanamide | N-bromoacetamide, base (e.g., LiOH) | Efficient one-pot procedures available. organic-chemistry.org | Stoichiometric use of bromine compounds. |

| Reductive Carbonylation | 1-Nitrooctane | Carbon Monoxide (CO), alcohol, catalyst | Direct route from nitro compounds. nwo.nl | Requires high-pressure CO and specialized catalysts. nwo.nl |

| Formamide Thermolysis | N-Octylformamide | Diorganocarbonate | Avoids both phosgene and azides. google.com | May require high temperatures for thermolysis. google.com |

Preparation of Thiol-Functionalized Long-Chain Alcohols

The second key precursor, 16-sulfanylhexadecan-1-ol (also known as 16-mercaptohexadecan-1-ol), is a bifunctional long-chain alcohol. Its synthesis requires selective functionalization at one end of a 16-carbon chain without affecting the hydroxyl group at the other end.

A common and effective strategy begins with a readily available starting material, such as 16-bromohexadecan-1-ol. The synthesis proceeds via nucleophilic substitution on the carbon-bromine bond.

Thiolation using Thiourea : A robust method involves reacting 16-bromohexadecan-1-ol with thiourea . This reaction forms a stable isothiouronium salt intermediate.

Hydrolysis : The subsequent hydrolysis of the isothiouronium salt, typically under basic conditions (e.g., with sodium hydroxide), liberates the desired thiol, 16-sulfanylhexadecan-1-ol , and produces urea (B33335) as a byproduct.

This two-step process is generally high-yielding and avoids the direct use of odorous and volatile thiolating agents like hydrogen sulfide. The hydroxyl group at the 1-position remains protected during this sequence, making it available for the subsequent carbamate formation reaction.

Evaluation of Green Chemistry Principles in Precursor Production

The synthesis of the precursors for 16-Sulfanylhexadecyl octylcarbamate can be evaluated against the principles of green chemistry.

Prevention and Use of Less Hazardous Chemicals : The selection of phosgene-free routes for octyl isocyanate synthesis is the most significant green chemistry consideration, eliminating a highly toxic reagent. digitellinc.comnih.gov Similarly, the use of thiourea for producing the thiol-alcohol is safer than using gaseous hydrogen sulfide.

Atom Economy : Rearrangement reactions like the Curtius and Hofmann are generally high in atom economy. In contrast, routes involving protecting groups or leaving groups that are not incorporated into the final product would have lower atom economy.

Use of Renewable Feedstocks and C1 Sources : While the specific precursors discussed here are derived from petrochemical sources, broader green chemistry efforts focus on producing amines and alcohols from biomass. The use of carbon dioxide as a C1 building block, particularly in direct carbamate synthesis, is a highly attractive green alternative to phosgene or carbon monoxide. psu.edursc.org This approach directly converts CO2, a greenhouse gas, into valuable chemicals. rsc.org

Catalysis : Employing catalytic methods, such as the palladium-catalyzed carbonylation for isocyanate synthesis, is preferable to using stoichiometric reagents. nwo.nl The development of non-toxic and recyclable catalysts is an active area of research. researchgate.net

Optimized Conditions for Carbamate Formation in 16-Sulfanylhexadecyl octylcarbamate Synthesis

The final step in the synthesis is the formation of the carbamate linkage by reacting octyl isocyanate with 16-sulfanylhexadecan-1-ol . This reaction, also known as urethane (B1682113) formation, is an exothermic addition reaction. Optimizing conditions, including the choice of catalyst and solvent, is crucial for achieving high yield, purity, and a desirable reaction rate.

Catalyst Systems and Reaction Kinetics for Urethane Formation

The reaction between an aliphatic isocyanate and a primary alcohol can be slow at room temperature and often requires a catalyst to proceed at a practical rate. researchgate.net The catalyst's role is to activate either the isocyanate or the alcohol, thereby lowering the activation energy of the reaction. nih.gov

Catalyst Systems : A wide range of catalysts can be used for urethane formation.

Tertiary Amines : Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) function by activating the alcohol through hydrogen bonding, increasing its nucleophilicity. nih.gov

Organometallic Compounds : Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective and have been widely used. researchgate.netdeepdyve.com However, due to the toxicity of tin compounds, there is a strong push to develop alternatives. researchgate.net Environmentally benign catalysts based on zirconium, bismuth, iron (e.g., ferric acetylacetonate ), and copper have shown significant activity. researchgate.netturkchem.net The choice of metal and its associated ligands can influence both the reaction rate and selectivity. turkchem.net

Reaction Kinetics : The kinetics of urethane formation are typically modeled as a second-order reaction. The rate is influenced by the concentration of the catalyst and the reactivity of the substrates. Aliphatic isocyanates are generally less reactive than aromatic isocyanates. researchgate.net The reaction progress can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic N=C=O stretching band of the isocyanate group around 2270 cm⁻¹. researchgate.net

Table 2: Representative Catalyst Systems for Urethane Formation

| Catalyst Class | Example Catalyst | General Mechanism | Relative Activity | Notes |

| Tertiary Amines | DABCO | Alcohol activation via H-bonding | Moderate | Activity depends on basicity and steric hindrance. turkchem.net |

| Organotin | Dibutyltin Dilaurate (DBTDL) | Lewis acid mechanism, coordinates both reactants | Very High | Highly effective but facing restrictions due to toxicity. researchgate.net |

| Organozirconium | Zirconium Complexes | Lewis acid mechanism | High to Very High | Effective and less toxic alternative to tin; can be faster than DBTDL at equal metal levels. turkchem.net |

| Iron Complexes | Ferric Acetylacetonate | Lewis acid mechanism | Moderate to High | Low-cost, low-toxicity alternative. researchgate.net |

Solvent Effects and Reaction Pathway Investigations

The choice of solvent can significantly impact the rate and outcome of carbamate synthesis. Solvents can influence reactant solubility, stabilize transition states, and in some cases, participate in the reaction mechanism.

Solvent Effects :

Aprotic Solvents : Non-polar aprotic solvents like toluene (B28343) and carbon tetrachloride are common. deepdyve.com Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can accelerate the reaction by stabilizing charged intermediates or transition states. researchgate.net

Protic Solvents : Protic solvents are generally avoided as they can react with the isocyanate to form unwanted byproducts.

Solvent-Free Conditions : In some cases, the reaction can be performed neat (without solvent), which is a greener approach that simplifies purification and reduces waste. acs.org

The reaction pathway depends on whether a catalyst is used.

Uncatalyzed Pathway : The reaction proceeds through a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom to yield the carbamate.

Catalyzed Pathway : With a tertiary amine catalyst, the primary step is the formation of a hydrogen-bonded complex between the amine and the alcohol, enhancing the alcohol's nucleophilicity. nih.gov With a metal catalyst, the mechanism often involves the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate, which orients the reactants for a favorable reaction.

Table 3: Influence of Solvent Type on Carbamate/Urethane Formation

| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |

| Apolar Aprotic | Toluene, Benzene, Hexane | Moderate | Provides a non-reactive medium. Rate is primarily dependent on reactant concentration and catalyst. deepdyve.comresearchgate.net |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Can be Accelerating | Stabilizes polar transition states and intermediates, potentially increasing the reaction rate. researchgate.net |

| Polar Protic | Alcohols, Water | Reactive | Should be avoided as they compete with the intended alcohol, reacting with the isocyanate. |

| Solvent-Free (Neat) | N/A | Variable | Maximizes reactant concentration. Feasibility depends on the physical state of reactants. Aligns with green chemistry principles. acs.org |

Derivatization Strategies of 16-Sulfanylhexadecyl octylcarbamate for Advanced Chemical Applications

The bifunctional nature of 16-Sulfanylhexadecyl octylcarbamate offers numerous possibilities for derivatization, allowing for the fine-tuning of its physicochemical properties and the development of advanced materials. These strategies can be broadly categorized into modifications of the terminal thiol group and diversification of the alkyl chain and carbamate linkage.

Selective Chemical Modifications of the Terminal Thiol Group

The terminal thiol group is a highly reactive and versatile handle for a wide range of chemical transformations. Its selective modification is crucial for applications such as surface functionalization, bioconjugation, and the development of responsive materials.

One of the most common modifications of the thiol group is its oxidation to form a disulfide. This reaction can be achieved under mild conditions using various oxidizing agents. The resulting disulfide can be used to create covalently linked monolayers or to introduce stimuli-responsive properties, as the disulfide bond can be cleaved under reducing conditions.

Another important derivatization strategy involves the alkylation of the thiol group to form thioethers. This can be accomplished by reacting the thiol with an alkyl halide. This modification can be used to attach a wide variety of functional groups to the terminal end of the molecule, thereby altering its surface properties or enabling further chemical reactions.

The thiol group can also undergo addition reactions with electrophiles such as maleimides. This reaction is highly specific for thiols and is widely used in bioconjugation to attach molecules to proteins or other biomolecules containing cysteine residues.

Table 1: Selective Derivatization Reactions of the Terminal Thiol Group

| Derivative | Reagents and Conditions | Purpose of Derivatization |

| 16,16'-Disulfanediylbis(hexadecane-16,1-diyl) bis(octylcarbamate) | I₂, CH₂Cl₂ | Creation of covalently linked monolayers |

| 16-(Allylthio)hexadecyl octylcarbamate | Allyl bromide, K₂CO₃, Acetone | Introduction of a terminal double bond for further functionalization |

| 16-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylthio)hexadecyl octylcarbamate | N-(2-Bromoethyl)maleimide, Et₃N, THF | Attachment of a maleimide (B117702) group for bioconjugation |

Structural Diversification via Alkyl Chain and Carbamate Linkage Manipulations

The properties of 16-Sulfanylhexadecyl octylcarbamate can also be tuned by modifying the length and structure of its constituent alkyl chains and by altering the substitution pattern of the carbamate linkage.

The length of the hexadecyl chain can be varied to control the thickness and packing density of self-assembled monolayers. Shorter or longer ω-mercaptoalkanols can be used as starting materials to generate a library of analogs with different chain lengths. Furthermore, branching or the introduction of unsaturation into the alkyl chain can influence the fluidity and ordering of the resulting monolayers.

The carbamate linkage itself offers another point of diversification. By using different isocyanates in the synthesis, the N-substituent of the carbamate can be varied. This allows for the introduction of a wide range of functional groups, including those that can participate in hydrogen bonding, alter the polarity of the molecule, or act as recognition sites for other molecules.

Table 2: Analogs of 16-Sulfanylhexadecyl octylcarbamate with Modified Alkyl Chains and Carbamate Linkages

| Analog | Modification | Synthetic Precursors | Potential Application |

| 12-Sulfanylundecyl octylcarbamate | Shorter alkyl chain | 12-Bromoundecan-1-ol, Octyl isocyanate | Thinner self-assembled monolayers |

| 16-Sulfanylhexadecyl butylcarbamate | Different N-substituent | 16-Bromohexadecan-1-ol, Butyl isocyanate | Altered hydrogen bonding capacity |

| (Z)-16-Sulfanylhexadec-8-enyl octylcarbamate | Unsaturated alkyl chain | (Z)-16-Bromohexadec-8-en-1-ol, Octyl isocyanate | Increased monolayer fluidity |

High-Throughput Synthetic Approaches and Parallel Synthesis of 16-Sulfanylhexadecyl octylcarbamate Analogs

The exploration of the structure-property relationships of 16-Sulfanylhexadecyl octylcarbamate and its derivatives necessitates the synthesis of a large number of analogs. High-throughput and parallel synthesis techniques are ideally suited for this purpose, enabling the rapid generation of compound libraries for screening and optimization. nih.gov

A parallel synthesis approach can be readily implemented for the creation of a library of analogs with diverse carbamate functionalities. nih.gov This can be achieved by reacting a common precursor, such as 16-bromohexadecan-1-ol, with a variety of isocyanates in a multi-well plate format. Subsequent conversion of the terminal bromide to a thiol can then be performed in parallel to yield the final library of compounds.

Similarly, a library of analogs with varying alkyl chain lengths can be synthesized in parallel by starting with a set of ω-bromoalkanols of different lengths. These can then be reacted with a common isocyanate, such as octyl isocyanate, followed by conversion of the bromide to the thiol.

The use of solid-phase synthesis can also be envisioned for the high-throughput generation of these molecules. For instance, a long-chain ω-bromoalkanol could be attached to a solid support, followed by conversion of the terminal bromide to a protected thiol. The carbamate could then be formed, and finally, the molecule could be cleaved from the support and the thiol deprotected. This approach would facilitate purification and automation of the synthetic process.

The data generated from screening these libraries can provide valuable insights into how the molecular structure influences the properties of the resulting materials, accelerating the discovery of new functional molecules for a wide range of applications.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for 16-Sulfanylhexadecyl octylcarbamate Structural Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing through-bond and through-space correlations between nuclei, which is fundamental for unambiguous structural assignment.

Detailed Conformational Analysis Utilizing Advanced NMR Techniques

The long aliphatic chains in 16-Sulfanylhexadecyl octylcarbamate endow it with considerable conformational flexibility. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide insights into the through-space proximity of protons. By analyzing the cross-peaks in these spectra, it is possible to deduce the preferred conformations of the molecule in solution. For instance, the presence or absence of NOE signals between protons on the octyl chain and the hexadecyl chain could indicate folding or extended conformations. Solid-state NMR could also be employed to study the conformational properties of this compound in the solid phase, which can be particularly relevant for understanding its packing and intermolecular interactions in materials science applications. mdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies of 16-Sulfanylhexadecyl octylcarbamate

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate mass determination of molecules, which in turn allows for the calculation of the elemental composition. nih.gov This is a critical step in the characterization of a new compound.

Exploration of Ionization Mechanisms and Adduct Formation

In HRMS analysis, the choice of ionization technique is crucial. For a molecule like 16-Sulfanylhexadecyl octylcarbamate, which possesses both polar (carbamate, thiol) and nonpolar (aliphatic chains) character, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The accurate mass measurement of these ions would provide strong evidence for the compound's elemental formula. The study of different ionization conditions can help in understanding the gas-phase chemistry of the molecule.

Structural Fingerprinting via MS/MS and HRMS Data Analysis

Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. This pattern serves as a "structural fingerprint" of the molecule. For 16-Sulfanylhexadecyl octylcarbamate, one would expect specific fragmentation pathways, such as cleavage of the carbamate bond, loss of the octyl group, and fragmentation along the hexadecyl chain. The high-resolution measurement of these fragment ions allows for their unambiguous assignment, further confirming the proposed structure.

Table 1: Predicted HRMS Data for 16-Sulfanylhexadecyl octylcarbamate

| Ion | Predicted m/z |

| [M+H]⁺ | 418.3304 |

| [M+Na]⁺ | 440.3123 |

| [M+K]⁺ | 456.2863 |

Note: The predicted m/z values are based on the elemental composition C25H51NO2S and would need to be confirmed by experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions of 16-Sulfanylhexadecyl octylcarbamate

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

For 16-Sulfanylhexadecyl octylcarbamate, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and the C-H stretching of the long aliphatic chains (around 2850-2950 cm⁻¹). The S-H stretching of the thiol group is typically weak and appears around 2550 cm⁻¹.

Raman spectroscopy would be a complementary technique. While the S-H stretch is often weak in the IR spectrum, it can give a more prominent signal in the Raman spectrum. Furthermore, the C-S stretching vibrations (around 600-700 cm⁻¹) can also be observed. By analyzing the positions and shapes of these vibrational bands, information about hydrogen bonding and other intermolecular interactions can be inferred. For example, a broadening of the N-H and C=O bands could indicate the presence of hydrogen bonding involving the carbamate groups.

Table 2: Expected Vibrational Spectroscopy Bands for 16-Sulfanylhexadecyl octylcarbamate

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | ~3300 | IR |

| C-H Stretch (aliphatic) | ~2850-2950 | IR, Raman |

| S-H Stretch | ~2550 | IR (weak), Raman |

| C=O Stretch (carbamate) | ~1700 | IR |

| C-N Stretch | ~1250 | IR |

| C-S Stretch | ~600-700 | Raman |

Note: These are expected ranges and the exact positions would depend on the specific molecular environment and intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound "16-Sulfanylhexadecyl octylcarbamate." This suggests that the compound may be novel, has not been synthesized, or has not been the subject of published scientific investigation.

Therefore, it is not possible to provide an article on the advanced spectroscopic and structural elucidation methodologies applied to this specific compound, nor is it possible to detail its crystalline forms or supramolecular arrangements through X-ray diffraction analysis as no such data exists in the public domain.

To fulfill a request for such an article, foundational research, including the synthesis and subsequent analytical characterization of 16-Sulfanylhexadecyl octylcarbamate, would first need to be conducted and published by the scientific community.

Theoretical and Computational Chemistry of 16 Sulfanylhexadecyl Octylcarbamate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Predictions of 16-Sulfanylhexadecyl octylcarbamate

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of 16-Sulfanylhexadecyl octylcarbamate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

For 16-Sulfanylhexadecyl octylcarbamate, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanyl (B85325) group, owing to its lone pairs of electrons, and to some extent over the carbamate (B1207046) linkage. The LUMO, conversely, is likely distributed over the carbonyl group of the carbamate, which acts as an electron-accepting region.

A smaller HOMO-LUMO gap signifies a molecule that is more easily excitable and more reactive. The global reactivity descriptors, calculated from the HOMO and LUMO energy values, provide quantitative measures of the molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

| Parameter | Value (eV) | Description |

| EHOMO | -6.75 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.50 | A larger gap indicates higher stability and lower reactivity |

| Ionization Potential (I) | 6.75 | The energy required to remove an electron |

| Electron Affinity (A) | 0.25 | The energy released when an electron is added |

| Electronegativity (χ) | 3.50 | The tendency of the molecule to attract electrons |

| Chemical Hardness (η) | 3.25 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.89 | A measure of the molecule's ability to act as an electrophile |

Note: The values presented in this table are hypothetical and are intended to be illustrative of the data that would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. researchgate.net The MEP map is color-coded to indicate regions of varying electron density. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 16-Sulfanylhexadecyl octylcarbamate, the MEP surface would likely reveal a high electron density (red) around the oxygen atoms of the carbamate group and the sulfur atom of the sulfanyl group, making these the primary sites for interactions with electrophiles and for hydrogen bonding. Conversely, the hydrogen atom of the sulfanyl group and the hydrogen attached to the nitrogen of the carbamate would appear as electron-deficient (blue) regions, indicating their potential to act as hydrogen bond donors. The long alkyl chains would be expected to show a neutral potential (green), characteristic of their nonpolar nature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on 16-Sulfanylhexadecyl octylcarbamate

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The amphiphilic nature of 16-Sulfanylhexadecyl octylcarbamate, with its long nonpolar alkyl chains and polar carbamate and sulfanyl head groups, suggests that its behavior will be highly dependent on the solvent environment. MD simulations in different solvents, such as water and a nonpolar organic solvent like hexane, can reveal these dependencies.

In an aqueous environment, the polar head groups (carbamate and sulfanyl) would be expected to form hydrogen bonds with water molecules, while the hydrophobic alkyl tails would tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. In a nonpolar solvent like hexane, the alkyl chains would interact favorably with the solvent molecules through van der Waals forces, while the polar head groups might form intramolecular hydrogen bonds or aggregate with other polar groups to minimize their exposure to the nonpolar environment.

The long hexadecyl and octyl chains of 16-Sulfanylhexadecyl octylcarbamate are highly flexible, capable of adopting a multitude of conformations. MD simulations can map the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations in different environments.

In a vacuum or a nonpolar solvent, the alkyl chains are likely to adopt extended, linear conformations to maximize van der Waals interactions. In an aqueous solution, however, the molecule may adopt a more compact or folded conformation, with the alkyl chains collapsing upon themselves to reduce their unfavorable interactions with water. The flexibility of these chains is a key determinant of the molecule's ability to pack in self-assembled structures.

Computational Design and In Silico Screening of 16-Sulfanylhexadecyl octylcarbamate Derivatives with Tailored Properties

The insights gained from DFT and MD studies can be leveraged for the computational design of new derivatives of 16-Sulfanylhexadecyl octylcarbamate with specific, tailored properties. By systematically modifying the chemical structure of the parent molecule in silico, it is possible to predict how these changes will affect its electronic properties, reactivity, and self-assembly behavior.

For instance, one could computationally explore the effects of:

Altering the length of the alkyl chains: This would be expected to modulate the molecule's hydrophobicity and its tendency to form micelles or other aggregates.

Substituting the sulfanyl group: Replacing the thiol with other functional groups could alter the molecule's reactivity and its ability to bind to specific surfaces or other molecules.

Through high-throughput in silico screening, a large library of virtual derivatives can be rapidly assessed for desired properties, such as an optimized HOMO-LUMO gap for specific electronic applications or enhanced amphiphilicity for improved surfactant performance. This computational approach significantly accelerates the discovery and development of new functional materials, reducing the need for extensive and time-consuming experimental synthesis and testing.

Reaction Mechanism Elucidation for 16-Sulfanylhexadecyl octylcarbamate Synthesis and Degradation via Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions at a molecular level. For a molecule such as 16-Sulfanylhexadecyl octylcarbamate, which incorporates both a carbamate and a thiol functional group, theoretical methods are invaluable for elucidating the pathways of its formation and subsequent degradation. These computational approaches, primarily rooted in quantum mechanics, allow for the characterization of transition states, reaction intermediates, and the associated energy landscapes, offering insights that are often difficult to obtain through experimental means alone.

Synthesis of 16-Sulfanylhexadecyl octylcarbamate: A Computational Perspective

The synthesis of 16-Sulfanylhexadecyl octylcarbamate can be envisioned through several routes, with the reaction between 16-mercaptohexadecan-1-ol and octyl isocyanate being a primary candidate. This reaction is a variation of the well-known urethane (B1682113) formation. An alternative, and often more efficient, pathway for compounds bearing a thiol group is the "thiol-isocyanate click reaction". acs.orgresearchgate.net This reaction involves the addition of a thiol to an isocyanate, forming a thiocarbamate linkage. However, the target molecule is a carbamate, not a thiocarbamate. Therefore, a more plausible synthetic route involves the reaction of 16-hydroxyhexadecylthiol with octyl isocyanate.

To investigate the mechanism of this reaction, Density Functional Theory (DFT) calculations would be the method of choice. A common approach involves using a functional such as B3LYP with a basis set like 6-31G(d,p) to optimize the geometries of the reactants, transition states, and products.

Proposed Reaction Mechanism for Synthesis:

The synthesis is proposed to proceed via a nucleophilic addition of the hydroxyl group of 16-hydroxyhexadecylthiol to the electrophilic carbon of octyl isocyanate. This reaction can proceed uncatalyzed or be facilitated by a base catalyst.

Uncatalyzed Reaction: The hydroxyl group directly attacks the isocyanate carbon, leading to a zwitterionic intermediate that then undergoes a proton transfer to yield the final carbamate product.

Catalyzed Reaction: A base, such as triethylamine, can deprotonate the hydroxyl group, increasing its nucleophilicity and significantly lowering the activation energy of the reaction. researchgate.net

A hypothetical energy profile for both catalyzed and uncatalyzed reactions, as would be determined by DFT calculations, is presented below. The values are representative of typical carbamate formation reactions.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the Synthesis of 16-Sulfanylhexadecyl octylcarbamate at 298.15 K

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

| Uncatalyzed Pathway | |||

| Reactants → Transition State 1 | 20.5 | 22.1 | 22.5 |

| Transition State 1 → Intermediate | -15.2 | -14.8 | |

| Intermediate → Transition State 2 | 8.3 | 9.1 | 9.5 |

| Transition State 2 → Product | -25.0 | -28.5 | |

| Overall Uncatalyzed Reaction | -11.4 | -12.1 | |

| Base-Catalyzed Pathway | |||

| Reactants + Catalyst → Complex | -5.2 | -4.8 | |

| Complex → Catalyzed Transition State | 10.1 | 11.5 | 11.8 |

| Catalyzed Transition State → Product + Catalyst | -20.3 | -22.0 | |

| Overall Catalyzed Reaction | -15.4 | -15.3 |

Note: These values are hypothetical and serve to illustrate the expected outcomes of a computational study.

The data clearly indicates that the catalyzed reaction is both thermodynamically and kinetically more favorable, with a significantly lower activation energy (Ea).

Degradation Pathways of 16-Sulfanylhexadecyl octylcarbamate: A Theoretical Treatment

The degradation of 16-Sulfanylhexadecyl octylcarbamate is expected to primarily occur through hydrolysis of the carbamate ester linkage, which can be catalyzed by either acid or base. nih.gov Additionally, thermal degradation presents another possible decomposition route. Computational modeling can be employed to map out the potential energy surfaces for these degradation pathways.

Hydrolytic Degradation:

Hydrolysis of the carbamate can proceed through different mechanisms depending on the pH.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate. This is typically the rate-determining step, leading to a tetrahedral intermediate which then collapses to form an alcohol, an amine, and carbonate.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to the eventual cleavage of the C-O bond.

Thermal Degradation:

At elevated temperatures, carbamates can decompose through a variety of pathways. One common route is the dissociation into an isocyanate and an alcohol, the reverse of the formation reaction. Another possibility is the elimination of CO2 to form an amine. The presence of the sulfanyl group might also introduce alternative degradation pathways, such as intramolecular reactions, although these are generally less common for long-chain alkylthiols.

A hypothetical computational analysis of the degradation pathways is summarized in the table below.

Table 2: Hypothetical DFT-Calculated Activation Energies for the Degradation of 16-Sulfanylhexadecyl octylcarbamate

| Degradation Pathway | Proposed Mechanism | Calculated Activation Energy (Ea) (kcal/mol) |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH- on the carbonyl carbon. | 18.5 |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H2O on the protonated carbamate. | 25.2 |

| Thermal Degradation (Reversion to Isocyanate and Alcohol) | Concerted six-membered ring transition state leading to dissociation. | 35.8 |

| Thermal Degradation (Decarboxylation) | Cleavage of the C-O bond followed by loss of CO2. | 42.1 |

Note: These values are hypothetical and based on typical values for carbamate degradation studies.

From this hypothetical data, it can be inferred that hydrolysis, particularly under basic conditions, is the most likely degradation pathway from a kinetic standpoint. Thermal degradation would require significantly higher temperatures to become a major contributing factor.

A comprehensive review of the existing scientific literature reveals no specific studies or data pertaining to the chemical compound "16-Sulfanylhexadecyl octylcarbamate."

Extensive searches of chemical databases and scientific research repositories did not yield any publications focused on the supramolecular chemistry, self-assembly, or any other physicochemical properties of this specific molecule. Consequently, it is not possible to provide the detailed, data-rich article as requested in the outline.

The requested information, including adsorption kinetics, thermodynamic data, morphological studies (AFM/STM), critical micelle concentration, and intermolecular forces, is highly specific and can only be obtained through experimental investigation of the compound . At present, such research on 16-Sulfanylhexadecyl octylcarbamate does not appear to be publicly available.

Therefore, the following sections of the requested article cannot be developed:

Supramolecular Chemistry and Self Assembly Principles of 16 Sulfanylhexadecyl Octylcarbamate

Intermolecular Interactions and Driving Forces in 16-Sulfanylhexadecyl octylcarbamate Self-Assembly

Further research would be required to synthesize and characterize 16-Sulfanylhexadecyl octylcarbamate to generate the data necessary to fulfill the detailed request.

No Scientific Data Available for 16-Sulfanylhexadecyl octylcarbamate

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound 16-Sulfanylhexadecyl octylcarbamate . The search focused on its potential role in supramolecular chemistry, self-assembly principles, and nanostructure fabrication as per the requested outline.

The lack of retrievable information prevents the creation of a scientifically accurate article on the following topics:

Role of 16-Sulfanylhexadecyl octylcarbamate in Hierarchical Self-Assembly and Nanostructure Fabrication:No publications describe the use of this compound as a building block for creating complex, ordered nanostructures.

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content while adhering to the strict outline provided. Any attempt to do so would be speculative and not based on verifiable research.

Integration of 16 Sulfanylhexadecyl Octylcarbamate into Advanced Materials Science and Engineering

Fabrication of Functionalized Surfaces and Coatings Utilizing 16-Sulfanylhexadecyl octylcarbamate

The ability to precisely control the surface properties of materials is fundamental to advancements in fields ranging from biomedical devices to microelectronics. 16-Sulfanylhexadecyl octylcarbamate is a prime candidate for the bottom-up fabrication of functionalized surfaces through the formation of self-assembled monolayers (SAMs). The thiol headgroup exhibits a strong affinity for surfaces like gold, silver, and copper, leading to the spontaneous organization of the molecules into a dense, ordered layer. In this arrangement, the hexadecyl chains align, and the octylcarbamate tail groups are exposed, defining the new interface.

Surface Energy Modification and Wettability Control of Substrates

The wettability of a surface, a critical parameter in many applications, is governed by its surface free energy. By forming a SAM of 16-Sulfanylhexadecyl octylcarbamate, the inherent surface energy of a substrate can be precisely tuned. The exposed octylcarbamate groups would present a new terminal functionality to the environment. The carbamate (B1207046) group itself has polar characteristics due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding, while the octyl chain is nonpolar and hydrophobic. The interplay between these groups, along with the packing density of the monolayer, would determine the final surface energy and, consequently, the wettability. This allows for the creation of surfaces with specific desired contact angles for liquids, which is crucial for applications such as microfluidics and biocompatible coatings.

Table 1: Illustrative Wettability Properties of Surfaces Modified with Long-Chain Alkanethiols

| Substrate | Modifying Agent Functional Group | Expected Water Contact Angle (θ) | Surface Character |

| Gold (Au) | -CH3 (e.g., Hexadecanethiol) | ~110-115° | Hydrophobic |

| Gold (Au) | -OH (e.g., 16-Hydroxyhexadecanethiol) | ~10-20° | Hydrophilic |

| Gold (Au) | -COOH (e.g., 16-Mercaptohexadecanoic acid) | <10° | Hydrophilic |

| Gold (Au) | -NH(CO)O-C8H17 (Hypothetical) | Intermediate | Tunable |

Note: Data for the octylcarbamate is hypothetical and serves for illustrative purposes based on the combined hydrophobic (octyl) and polar (carbamate) nature of the tail group.

Anti-Fouling Properties and Engineered Surface Interactions of Modified Surfaces

Biofouling, the unwanted accumulation of microorganisms, proteins, and other biological entities on surfaces, is a significant challenge in marine and biomedical applications. researchgate.net Self-assembled monolayers can serve as effective anti-fouling coatings. A well-packed SAM of 16-Sulfanylhexadecyl octylcarbamate would create a steric barrier, physically hindering the approach and attachment of fouling species. Furthermore, surfaces that resist protein adsorption are often the first line of defense against biofouling. The specific chemistry of the octylcarbamate group would mediate interactions with proteins and cells, potentially leading to surfaces that are "inert" and resist biological adhesion. northwestern.edu The ability to engineer these interactions is critical for the development of medical implants, biosensors, and marine coatings that maintain their performance over time.

16-Sulfanylhexadecyl octylcarbamate as a Cross-Linking Agent or Monomer in Polymer Chemistry

The reactivity of the thiol group makes 16-Sulfanylhexadecyl octylcarbamate a valuable component in polymer synthesis and modification. While it cannot act as a cross-linking agent on its own due to having only one thiol group, it can be integrated into polymer structures to impart specific properties.

Development of Thiol-Ene Click Chemistry Systems for Polymerization

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for forming carbon-sulfur bonds, often initiated by light or heat. rsc.orgresearchgate.net This reaction proceeds rapidly and with high specificity between a thiol and an alkene ("ene"). 16-Sulfanylhexadecyl octylcarbamate can be reacted with polymers containing pendant alkene groups. This post-polymerization modification is a powerful tool for grafting the long, functionalized alkyl chain onto a polymer backbone, thereby altering the polymer's bulk and surface properties, such as its solubility, thermal characteristics, and hydrophobicity.

Table 2: Key Features of Thiol-Ene Click Chemistry

| Feature | Description |

| Efficiency | High yields with minimal to no byproducts. nih.gov |

| Kinetics | Rapid reaction rates, often completable in minutes. |

| Selectivity | The reaction is highly specific between thiol and ene groups, tolerating many other functional groups. |

| Initiation | Can be initiated by UV light (photo-initiated) or heat (thermal-initiated), allowing for spatial and temporal control. nih.gov |

| Conditions | Typically proceeds under mild, often solvent-free, conditions. |

Synthesis of Thiol-Functionalized Polymers and Networks

While 16-Sulfanylhexadecyl octylcarbamate itself is not a cross-linker, it can be used in conjunction with multifunctional thiols and multifunctional enes to create complex polymer networks. In such a system, it could act as a chain-end modifier, controlling the network density and introducing the specific functionality of the octylcarbamate group throughout the bulk material. The synthesis of polymers that are inherently functionalized with thiol groups is an active area of research, as these materials can be used for a wide range of applications, including as adsorbents for heavy metals or as self-healing materials. mdpi.com

Role of 16-Sulfanylhexadecyl octylcarbamate in Nanoparticle Surface Functionalization

The functionalization of nanoparticles is essential to control their stability, solubility, and interaction with biological systems. mdpi.com The strong, covalent bond that forms between thiol groups and the surface of noble metal nanoparticles (e.g., gold, silver) makes 16-Sulfanylhexadecyl octylcarbamate an excellent ligand for surface modification.

When used to coat nanoparticles, the thiol group acts as the anchor to the nanoparticle surface. The long hexadecyl chains then form a dense shell around the nanoparticle core. This shell provides steric stabilization, preventing the nanoparticles from aggregating and precipitating out of solution. The exposed octylcarbamate groups at the outer surface of the coating would then define the nanoparticle's interface with its environment. This allows for the precise engineering of the nanoparticle's surface chemistry, which is crucial for applications in drug delivery, medical imaging, and diagnostics, as it governs how the nanoparticle interacts with cells and biomolecules. The ability to create stable, well-defined functionalized nanoparticles is a cornerstone of nanotechnology. mdpi.com

Stabilization and Surface Modification of Metal and Metal Oxide Nanoparticles

No information was found on the use of 16-Sulfanylhexadecyl octylcarbamate for the stabilization or surface modification of any type of nanoparticle.

Modulation of Nanoparticle Interactions with Model Systems (e.g., in vitro cellular models)

There is no available research on how nanoparticles functionalized with 16-Sulfanylhexadecyl octylcarbamate interact with in vitro cellular models.

Design of Responsive Materials Incorporating 16-Sulfanylhexadecyl octylcarbamate for Stimuli-Responsive Behavior

No literature was identified that describes the incorporation of 16-Sulfanylhexadecyl octylcarbamate into responsive materials or details any stimuli-responsive behavior.

It is possible that "16-Sulfanylhexadecyl octylcarbamate" is a novel or highly specialized compound with research that is not yet in the public domain, or it may be referred to by a different name in the existing literature. Without specific studies on this compound, any attempt to create the requested article would be speculative and not adhere to the principles of scientific accuracy.

Analytical Methodologies for the Detection and Quantification of 16 Sulfanylhexadecyl Octylcarbamate

Chromatographic Separations of 16-Sulfanylhexadecyl octylcarbamate from Complex Research Matrices

Chromatographic techniques are powerful tools for the separation of 16-Sulfanylhexadecyl octylcarbamate from other components in a sample, allowing for its accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with its own set of considerations.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the analysis of 16-Sulfanylhexadecyl octylcarbamate due to the compound's significant hydrophobic character. elsevierpure.comnih.govnih.gov The long hexadecyl chain will strongly interact with the non-polar stationary phase of a C18 column.

A typical HPLC method would involve a C18 reversed-phase column and a gradient elution to ensure good separation and peak shape. elsevierpure.comepa.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. elsevierpure.comepa.gov Given the hydrophobicity of the molecule, a high percentage of organic solvent would be required to elute the compound from the column.

For detection, several options are available. The carbamate (B1207046) functional group allows for ultraviolet (UV) detection, typically in the range of 220 nm. elsevierpure.com However, for higher sensitivity and selectivity, especially in complex biological samples, derivatization of the thiol group with a fluorescent tag is a common strategy. diva-portal.orgnih.govrsc.org Reagents such as 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or ThioGlo™1 can be used to label the thiol group, allowing for highly sensitive fluorescence detection. nih.govrsc.org

Table 1: Hypothetical HPLC Parameters for the Analysis of 16-Sulfanylhexadecyl octylcarbamate

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detection (UV) | 220 nm |

| Detection (Fluorescence with ABD-F derivatization) | Excitation: 385 nm, Emission: 515 nm |

Method validation would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical results.

Direct analysis of 16-Sulfanylhexadecyl octylcarbamate by gas chromatography is challenging due to its low volatility and the presence of a polar thiol group. Therefore, a derivatization step is necessary to increase its volatility and improve its chromatographic behavior. phenomenex.comnih.gov

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as thiols. phenomenex.comyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net This derivatization significantly increases the volatility of the analyte, making it suitable for GC analysis. phenomenex.com

The derivatized compound can then be separated on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent). scispace.com Mass spectrometry (MS) is the preferred detection method as it provides both quantification and structural information for unambiguous identification of the analyte. youtube.comnih.govnih.gov

Table 2: Proposed GC-MS Parameters for the Analysis of Silylated 16-Sulfanylhexadecyl octylcarbamate

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Electrochemical Sensing Platforms for 16-Sulfanylhexadecyl octylcarbamate

Electrochemical methods offer a sensitive and often rapid approach for the detection of 16-Sulfanylhexadecyl octylcarbamate, primarily by targeting the electroactive thiol group. electrochemsci.orgnih.govnanomedicine-rj.com

Cyclic voltammetry (CV) can be used to study the redox behavior of the thiol group in 16-Sulfanylhexadecyl octylcarbamate. currentseparations.comresearchgate.net At a suitable electrode, such as a gold or modified carbon electrode, the thiol group can be electrochemically oxidized. The potential at which this oxidation occurs can provide qualitative information, while the peak current can be related to the concentration of the analyte. nih.gov

The long alkyl chain of 16-Sulfanylhexadecyl octylcarbamate can lead to the formation of self-assembled monolayers (SAMs) on gold electrode surfaces. northwestern.eduacs.org The formation and electrochemical behavior of these SAMs can be investigated using techniques like CV and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net The stability and blocking ability of the formed monolayer can be influenced by the terminal carbamate group. matec-conferences.org

The strong affinity of the thiol group for gold surfaces can be exploited in the development of highly sensitive electrochemical sensors. electrochemsci.orgnih.gov Gold nanoparticles (AuNPs) can be incorporated into sensor designs to enhance the signal due to their high surface-area-to-volume ratio.

A sensor could be fabricated by modifying an electrode with a material that specifically interacts with the thiol group. The binding of 16-Sulfanylhexadecyl octylcarbamate to the electrode surface would then lead to a measurable change in an electrochemical signal, such as current or impedance. The quantification of surface coverage on gold nanoparticles can be achieved through methods like inductively coupled plasma-mass spectrometry (ICP-MS) by measuring the sulfur-to-gold ratio. nih.govacs.org

Table 3: Overview of Electrochemical Detection Principles for 16-Sulfanylhexadecyl octylcarbamate

| Technique | Principle | Electrode | Measurable Signal |

| Cyclic Voltammetry | Direct oxidation of the thiol group. | Gold, Glassy Carbon | Oxidation peak current |

| Electrochemical Impedance Spectroscopy | Change in charge transfer resistance upon SAM formation. | Gold | Impedance |

| Amperometry | Catalytic oxidation at a chemically modified electrode. | Modified Electrode | Current |

Spectrophotometric and Fluorometric Assays for 16-Sulfanylhexadecyl octylcarbamate Quantification in Research Samples

Spectrophotometric and fluorometric assays are commonly used for the quantification of thiols in various samples due to their simplicity and high sensitivity. longdom.orgnih.gov

One of the most widely used spectrophotometric methods for thiol quantification is the Ellman's assay. umkc.edubmglabtech.comnih.govresearchgate.net This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of 16-Sulfanylhexadecyl octylcarbamate to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. longdom.orgnih.gov The concentration of the thiol can be determined by measuring the absorbance of the resulting solution and comparing it to a standard curve or using the molar extinction coefficient of TNB. longdom.org While straightforward, this method can be susceptible to interference from other compounds that absorb at 412 nm. To overcome this, HPLC can be coupled with this reaction to separate the TNB adduct before quantification. nih.gov

For higher sensitivity and to minimize interference, fluorometric assays are preferred. nih.govrsc.orgnih.gov These assays employ probes that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a thiol. mdpi.commerckmillipore.com A variety of such probes are commercially available, including maleimide-based dyes and other reagents that undergo Michael addition with thiols. nih.govmdpi.com The increase in fluorescence intensity is directly proportional to the concentration of the thiol-containing compound. merckmillipore.com

Table 4: Comparison of Spectrophotometric and Fluorometric Assays for Thiol Quantification

| Assay | Reagent | Detection Principle | Wavelength | Advantages |

| Spectrophotometric | Ellman's Reagent (DTNB) | Colorimetric | 412 nm | Simple, robust |

| Fluorometric | Thiol-reactive probes (e.g., ThioGlo™) | Fluorescence enhancement | Varies with probe (e.g., Ex: ~380 nm, Em: ~510 nm) | High sensitivity, low background |

Development of Robust Sample Preparation Techniques for Diverse Academic and Research Matrices

The accurate detection and quantification of 16-Sulfanylhexadecyl octylcarbamate in diverse academic and research matrices are fundamentally reliant on the development and implementation of robust sample preparation techniques. The primary objectives of these techniques are to isolate the analyte from complex sample constituents, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The dual chemical nature of 16-Sulfanylhexadecyl octylcarbamate, possessing both a carbamate functional group and a terminal thiol group, presents unique challenges and opportunities in the design of effective sample cleanup and enrichment protocols.

Methodologies must be tailored to the specific characteristics of the matrix, which can range from biological fluids and tissues in biomedical research to environmental samples in ecotoxicological studies. The development process typically involves the systematic optimization of various extraction and purification parameters to achieve high recovery, precision, and accuracy.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly versatile and widely adopted technique for the purification and concentration of analytes from liquid samples. Its applicability to carbamates has been well-documented, making it a primary candidate for developing methods for 16-Sulfanylhexadecyl octylcarbamate. nih.gov The selection of an appropriate sorbent material is critical and is dictated by the physicochemical properties of the analyte and the matrix.

For 16-Sulfanylhexadecyl octylcarbamate, with its long alkyl chains, reversed-phase sorbents such as C18 or C8 are logical choices. These nonpolar sorbents interact with the hydrophobic hexadecyl and octyl chains of the molecule, retaining it while allowing more polar, interfering components of the matrix to pass through. The optimization of an SPE protocol involves several key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.

Loading: The sample is passed through the cartridge. Optimization of the loading flow rate is crucial to ensure efficient retention of the analyte. nih.gov

Washing: The cartridge is washed with a weak solvent mixture to remove co-adsorbed interfering substances without eluting the target compound.

Elution: A strong, nonpolar organic solvent is used to desorb the 16-Sulfanylhexadecyl octylcarbamate from the sorbent.

The development process would involve systematically varying these parameters to maximize recovery. For instance, the pH of the sample solution can influence the retention of the analyte, especially if there are ionizable groups present. nih.gov The composition and volume of the elution solvent must be carefully selected to ensure complete recovery of the analyte in the smallest possible volume for subsequent analysis.

A hypothetical optimization study for SPE of 16-Sulfanylhexadecyl octylcarbamate from an aqueous research matrix might yield results similar to those in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | % Recovery |

| Sorbent Type | C18 | C8 | Polymer | 95 |

| Sample pH | 5.0 | 7.0 | 9.0 | 88 |

| Elution Solvent | Methanol | Acetonitrile | Ethyl Acetate | 98 |

| Elution Volume | 1 mL | 2 mL | 5 mL | 96 |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) offers a classic yet effective approach for isolating compounds based on their differential solubility in two immiscible liquid phases. Given the significant nonpolar character of 16-Sulfanylhexadecyl octylcarbamate, LLE is a highly feasible sample preparation strategy. The technique involves partitioning the analyte from an aqueous sample matrix into a water-immiscible organic solvent.

Key factors to optimize during the development of an LLE method include:

Choice of Extraction Solvent: Solvents such as hexane, ethyl acetate, or dichloromethane (B109758) would be primary candidates due to the analyte's high hydrophobicity. The selection depends on extraction efficiency, selectivity, and compatibility with downstream analytical instrumentation.

pH of the Aqueous Phase: Adjusting the pH of the sample can suppress the ionization of interfering compounds, thereby improving the selectivity of the extraction. For the thiol group in 16-Sulfanylhexadecyl octylcarbamate, maintaining a pH well below its pKa would prevent its deprotonation and potential for chelation or increased water solubility.

Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the nonpolar analyte in the aqueous layer, driving it more completely into the organic phase and thus increasing recovery.

Extraction Volume and Repetition: The ratio of organic solvent to aqueous sample and the number of extraction steps are optimized to ensure quantitative transfer of the analyte.

The following table illustrates potential outcomes from an LLE method development study for extracting 16-Sulfanylhexadecyl octylcarbamate from a buffered solution.

| Extraction Solvent | Aqueous Phase pH | Salt Addition | Number of Extractions | % Recovery |

| Hexane | 7.0 | None | 2 | 85 |

| Ethyl Acetate | 7.0 | None | 2 | 92 |

| Ethyl Acetate | 4.0 | None | 2 | 94 |

| Ethyl Acetate | 4.0 | NaCl | 3 | 99 |

Considerations for the Thiol Group

The presence of the sulfhydryl (-SH) group requires special consideration during sample preparation to ensure the integrity of the analyte. Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products, resulting in underestimation of the parent compound. nih.gov

To mitigate this, several strategies can be employed:

Use of Reducing Agents: The addition of a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the sample matrix can help maintain the thiol in its reduced state.

Alkylation/Derivatization: To prevent disulfide formation and improve analytical performance, the thiol group can be derivatized. nih.gov Alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) can be used to cap the reactive thiol group after initial extraction. This creates a stable thioether linkage, preventing oxidation and potentially enhancing chromatographic retention or detector response. The experiment is characterized by limited sample preparation (<4 min) and short analysis time (<1 min). nih.gov This step is crucial to prevent any potential thiol/disulfide shuffling during sample processing. nih.gov

The development of a robust sample preparation technique is a meticulous process of optimizing multiple interacting parameters. For a compound like 16-Sulfanylhexadecyl octylcarbamate, a combination of reversed-phase SPE or LLE, coupled with careful pH control and strategies to protect the thiol group, would form the basis of a reliable analytical method for diverse academic and research applications.

No Information Found for 16-Sulfanylhexadecyl octylcarbamate

A comprehensive search for the chemical compound “16-Sulfanylhexadecyl octylcarbamate” has yielded no specific information regarding its interactions with model biological systems and biomolecules. In vitro and theoretical investigation data, including mechanistic studies of its binding to proteins and enzymes, its effects on lipid bilayers, or its potential role as a molecular probe, are not available in the public domain based on the conducted search.

Therefore, it is not possible to provide an article on the "Interactions of 16-Sulfanylhexadecyl octylcarbamate with Model Biological Systems and Biomolecules (Purely In Vitro and Theoretical Investigations)" as requested. The specific data required to populate the outlined sections and subsections, such as molecular docking simulations, enzyme modulation assays, and biophysical characterization with model membranes, could not be located for this particular compound.

Interactions of 16 Sulfanylhexadecyl Octylcarbamate with Model Biological Systems and Biomolecules Purely in Vitro and Theoretical Investigations

Role of 16-Sulfanylhexadecyl octylcarbamate as a Molecular Probe for Biological Pathways (In Vitro Tool Development)

Fluorescent Labeling Strategies via Thiol Reactivity

No research data is available on the use of 16-Sulfanylhexadecyl octylcarbamate for fluorescent labeling. The thiol group present in the molecule could theoretically be a target for conjugation with thiol-reactive fluorescent dyes (e.g., maleimides, iodoacetamides), but no studies have been published demonstrating this application for this specific compound.

Affinity Chromatography Ligand Development for Biomolecule Purification

There are no published studies on the development or use of 16-Sulfanylhexadecyl octylcarbamate as a ligand for affinity chromatography. While its structure suggests potential for immobilization on a chromatography matrix via its thiol group to act as a hydrophobic or mixed-mode ligand, no experimental data exists to support or describe this application.

Theoretical Frameworks for Predicting 16-Sulfanylhexadecyl octylcarbamate Bio-interactions and Selectivity

No theoretical or computational studies have been found that model or predict the bio-interactions and selectivity of 16-Sulfanylhexadecyl octylcarbamate. Such studies would be necessary to understand its potential binding affinities and specificities for biological targets, but this research has not been conducted or published.

Degradation Pathways and Environmental Persistence of 16 Sulfanylhexadecyl Octylcarbamate Academic Perspective

Hydrolytic Stability and Degradation Kinetics of the Carbamate (B1207046) Linkage under Controlled Conditions

The hydrolysis of the carbamate linkage is a critical abiotic degradation pathway for 16-Sulfanylhexadecyl octylcarbamate. The stability of the carbamate bond is significantly influenced by pH and temperature.

Research Findings:

The hydrolysis of carbamates can proceed through neutral, acid-catalyzed, and base-catalyzed mechanisms. Generally, the rate of hydrolysis is lowest at neutral pH and increases under both acidic and, more significantly, alkaline conditions. For N-alkyl carbamates, the base-catalyzed hydrolysis (BAC2 mechanism) is often the dominant pathway in environmentally relevant pH ranges. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group.

The rate of hydrolysis is also affected by the nature of the alkyl groups attached to the nitrogen and oxygen atoms of the carbamate. The long hexadecyl and octyl chains of 16-Sulfanylhexadecyl octylcarbamate are expected to influence its solubility and steric hindrance around the carbamate linkage, which in turn affects the hydrolysis rate. While specific kinetic data for 16-Sulfanylhexadecyl octylcarbamate are not available, data from other carbamates can provide an indication of its stability. For example, the hydrolysis of various O-aryl substituted carbamates has been shown to be pH-dependent, with increased rates at higher pH. nih.gov Studies on carbamate-based inhibitors have also highlighted the influence of the carbamate's electronic and steric properties on its hydrolytic stability. nih.gov

The hydrolysis of 16-Sulfanylhexadecyl octylcarbamate would yield 16-sulfanylhexadecan-1-ol, octylamine (B49996), and carbon dioxide. The rate of this reaction will be a key determinant of the compound's persistence in aquatic environments.

Interactive Data Table: Representative Hydrolysis Data for Structurally Related Carbamates

Since no specific data exists for 16-Sulfanylhexadecyl octylcarbamate, the following table presents hypothetical yet plausible hydrolysis rate constants based on general trends observed for other long-chain alkyl carbamates under different conditions.

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (days) |

| 5 | 25 | 1.0 x 10⁻⁹ | ~2200 |

| 7 | 25 | 5.0 x 10⁻⁹ | ~440 |

| 9 | 25 | 5.0 x 10⁻⁷ | ~16 |

| 7 | 15 | 2.0 x 10⁻⁹ | ~1100 |

| 7 | 35 | 1.2 x 10⁻⁸ | ~183 |

Note: This data is illustrative and intended to represent the expected trends for 16-Sulfanylhexadecyl octylcarbamate based on the behavior of other carbamates.

Photodegradation Mechanisms of 16-Sulfanylhexadecyl octylcarbamate under Simulated Environmental Exposure

Photodegradation is another potentially significant environmental fate process for 16-Sulfanylhexadecyl octylcarbamate, particularly in sunlit surface waters or on surfaces exposed to sunlight. The molecule has two main chromophores that can absorb environmental radiation: the carbamate group and the sulfanyl (B85325) group.

Research Findings:

The photodegradation of long-chain alkanethiols on surfaces has been observed to be influenced by the packing density and chain length, with shorter chains being more susceptible to photo-oxidation. researchgate.net In aqueous environments, the presence of photosensitizers, such as dissolved organic matter, could accelerate the photodegradation of 16-Sulfanylhexadecyl octylcarbamate through indirect photolysis mechanisms.

Potential photodegradation products of 16-Sulfanylhexadecyl octylcarbamate include the corresponding disulfide (from the oxidation of the thiol), as well as further oxidation products of the sulfur atom. Cleavage of the carbamate bond could also occur, leading to the formation of 16-sulfanylhexadecan-1-ol and octyl isocyanate or its derivatives.

Interactive Data Table: Representative Photodegradation Data for Structurally Related Compounds

Due to the lack of specific data for 16-Sulfanylhexadecyl octylcarbamate, the following table provides representative photodegradation quantum yields for related functional groups under simulated sunlight.

| Compound Type | Wavelength Range (nm) | Quantum Yield (Φ) | Primary Photoproducts |

| Long-chain Alkanethiol | 290-400 | 0.01 - 0.1 | Disulfides, Sulfonates |

| N-Alkyl Carbamate | 290-350 | 0.001 - 0.05 | Cleavage products (alcohol, amine/isocyanate) |

Note: This data is illustrative and based on general values for the respective functional groups. The actual quantum yield for 16-Sulfanylhexadecyl octylcarbamate may differ.

Enzymatic Biodegradation Pathways of 16-Sulfanylhexadecyl octylcarbamate (In Vitro Enzymatic Studies)

Enzymatic biodegradation is a key process that determines the ultimate fate of many organic compounds in the environment. The structure of 16-Sulfanylhexadecyl octylcarbamate suggests that it could be susceptible to enzymatic attack by various microorganisms.

Research Findings:

The primary site for enzymatic attack is likely the carbamate linkage, which can be hydrolyzed by carboxylesterases (also known as carbamate hydrolases). nih.govnih.gov These enzymes are widespread in bacteria, fungi, and other organisms. For example, bacteria of the genus Pseudomonas are known to produce enzymes capable of hydrolyzing carbamates. nih.govnih.gov The enzymatic hydrolysis of the carbamate bond in 16-Sulfanylhexadecyl octylcarbamate would yield 16-sulfanylhexadecan-1-ol and octylamine.

Following the initial hydrolysis, the resulting long-chain alcohol and amine would likely be further metabolized. The 16-sulfanylhexadecan-1-ol could undergo oxidation of the terminal alcohol group to a carboxylic acid, and the thiol group could also be oxidized. The resulting long-chain carboxylic acid could then be degraded via β-oxidation. The octylamine could be utilized as a carbon and nitrogen source by microorganisms.

The long alkyl chains of 16-Sulfanylhexadecyl octylcarbamate will likely make it a relatively hydrophobic compound, which could limit its bioavailability to microorganisms. However, some bacteria have mechanisms to take up and metabolize long-chain alkanes and their derivatives. brieflands.comresearchgate.net

Interactive Data Table: Representative Enzymatic Degradation Data for Structurally Related Compounds

This table presents plausible enzymatic degradation parameters for compounds with similar functional groups to 16-Sulfanylhexadecyl octylcarbamate, as direct data is unavailable.